特鲁地平

描述

Molecular Structure Analysis

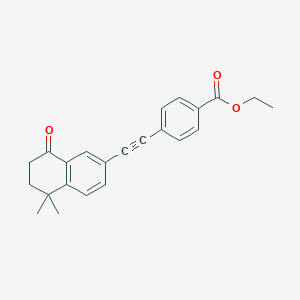

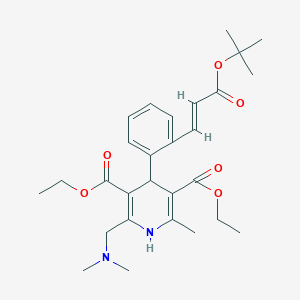

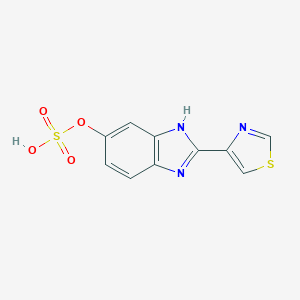

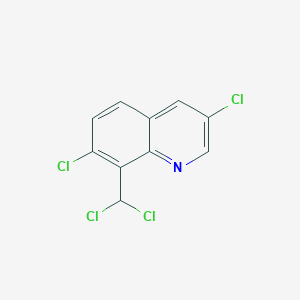

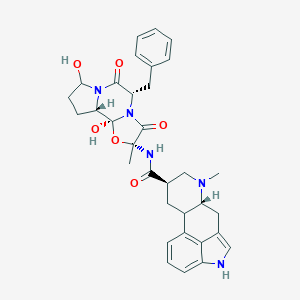

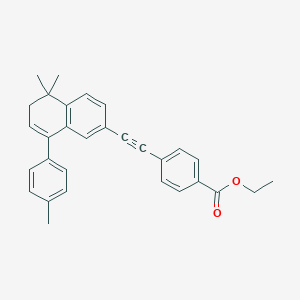

The molecular structure of Teludipine is characterized by its chemical formula, C28H38N2O6, and its molecular weight, 498.61 . It is a dihydropyridine derivative .Physical And Chemical Properties Analysis

Teludipine has a molecular formula of C28H38N2O6 and a molecular weight of 498.61 . More specific physical and chemical properties are not provided in the search results.科学研究应用

多药耐药恶性肿瘤:特鲁地平已被证明具有达诺霉素耐药逆转活性,与化疗结合治疗多药耐药恶性肿瘤时可能有用。这在一项研究中得到证实,该研究探讨了特鲁地平的R-对映体(GR66234A)和L-对映体(GR66235A)对显示多药耐药表型的细胞系的影响 (Tolomeo et al., 1994)。

慢性乙型肝炎治疗:特鲁地平,在一些研究中也被称为特比伏地那,已被发现对治疗慢性乙型肝炎有效。与拉米夫定相比,它显示出改善肾功能方面的优越效果,并且其使用在临床实践中被认为是有价值的 (Han et al., 2016)。此外,特比伏地那在2年GLOBE试验结果中显示出比拉米夫定更好的结果,包括无法检测的病毒血症、HBeAg丢失和病毒耐药性 (Liaw et al., 2009)。

乙型肝炎母婴传播预防:对于高病毒载量的母亲,在晚期妊娠期间使用特比伏地那与拉米夫定相比同样有效,可以减少乙型肝炎母婴传播 (Zhang et al., 2014)。

肝功能衰竭治疗:在因慢性HBV感染导致肝功能衰竭的患者中,短期使用特比伏地那显示出优于拉米夫定的改善患者状况 (Wang et al., 2013)。

一般安全性和有效性:特比伏地那已获批用于慢性乙型肝炎的治疗,显示出抗病毒效力和耐受性良好的副作用,这表明其适合长期治疗 (Osborn, 2009)。

作用机制

Target of Action

Teludipine, a dihydropyridine derivative, primarily targets the calcium channels . Calcium channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

Teludipine acts as a calcium channel blocker . It inhibits the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to a reduction in peripheral vascular resistance and a decrease in blood pressure .

Result of Action

The molecular and cellular effects of Teludipine’s action primarily involve the relaxation of vascular smooth muscle cells, leading to vasodilation . This results in a decrease in peripheral vascular resistance, which can lower blood pressure and potentially provide therapeutic benefits for conditions like hypertension .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as diet, lifestyle, and exposure to environmental pollutants can impact how a drug is metabolized and excreted . Additionally, the gut microbiota can influence drug metabolism and efficacy . .

安全和危害

属性

IUPAC Name |

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLVJXTUCNPMDC-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108687-08-7 | |

| Record name | Teludipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELUDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Teludipine and how does it work?

A1: Teludipine is a dihydropyridine derivative classified as a calcium channel blocker. While its primary mechanism of action involves blocking calcium channels, research indicates Teludipine can also reverse multidrug resistance (MDR) in certain cancer cells. This effect was observed to be stronger than Verapamil, another calcium channel blocker [, ].

Q2: How effective is Teludipine in reversing Daunorubicin resistance compared to other agents, and does the cell line type affect this?

A2: Studies using Teludipine enantiomers (GR66234A and GR66235A) showed greater efficacy in reversing Daunorubicin resistance compared to Verapamil in two MDR cell lines: ARNII (erythroleukemia) and MCF 7/R (breast cancer). Interestingly, the difference in activity between Teludipine and Verapamil was more pronounced in the ARNII cell line. Despite this difference in activity, there were no significant variations in cellular Daunorubicin accumulation or intracellular distribution between the two cell lines when exposed to Teludipine [].

Q3: Does the calcium channel blocking activity of Teludipine play a role in its MDR reversing capabilities?

A3: The R-enantiomer of Teludipine (GR66234A) exhibits low calcium channel antagonistic activity. This suggests that its MDR reversing effects might not be solely attributed to calcium channel blocking, indicating potential alternative mechanisms of action []. This characteristic makes GR66234A a potentially valuable candidate for combination chemotherapy in MDR malignancies.

Q4: What are the potential implications of Teludipine's MDR reversing activity for cancer treatment?

A4: Teludipine's ability to reverse MDR, particularly with its R-enantiomer showing low calcium channel blocking activity, highlights its potential as an adjuvant therapy in MDR cancers. Further research is crucial to explore its clinical applicability and effectiveness in enhancing chemotherapy outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)